molecular formula C8H14N2O B1302043 3-tert-Butyl-1-methyl-2-pyrazolin-5-one CAS No. 87031-30-9

3-tert-Butyl-1-methyl-2-pyrazolin-5-one

Cat. No. B1302043
CAS RN: 87031-30-9
M. Wt: 154.21 g/mol
InChI Key: QTLHXZDNJCSMMQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-tert-butyl-1-methyl-2-pyrazolin-5-one derivatives has been explored through various methods. For instance, the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides was achieved using a novel and efficient route, starting from potassium tricyanomethanide and featuring a selective Sandmeyer reaction . Another study presented a synthesis route for 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, which involved the reaction of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with tert-butylhydrazine hydrochloride . Additionally, a one-pot two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was reported, highlighting the operational ease and short reaction time of the process .

Molecular Structure Analysis

Structural studies have been conducted on various this compound derivatives. For example, the X-ray crystal structure of a pyrazolotriazepine derivative was reported, providing insights into the molecular conformation . Crystal structures of 3-tert-butyl-8-(methylchalcogenyl)pyrazolo[5,1-c][1,2,4]triazin-4(1H)-ones were determined, revealing a planar heterocyclic core and intermolecular hydrogen bonding . The X-ray structure for a 3,5-diaryl-1H-pyrazole derivative showed the existence of tautomers and the formation of cyclic dimers through intermolecular hydrogen bonds .

Chemical Reactions Analysis

The reactivity of this compound derivatives has been explored in various chemical reactions. For instance, reactions with electrophiles and dicarbonyl compounds led to the formation of new pyrazolo[1,5-b]1,2,4-triazines and derivatives of the pyrazolo[1,5-b]1,2,4-triazepine system . Photochemical studies on 3-tert-butyl-8-(methylchalcogenyl)pyrazolo[5,1-c][1,2,4]triazin-4(1H)-ones indicated that UV irradiation induces decomposition in some derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are closely related to their molecular structures. The presence of tert-butyl groups contributes to the steric effects observed in reactions and crystal structures . Hydrogen bonding plays a significant role in the solid-state structure, as seen in the formation of chains and aggregates in certain derivatives . The introduction of various substituents on the pyrazole ring affects both the binding affinity and pharmacological activity, as demonstrated in a study of angiotensin II receptor antagonists .

Scientific Research Applications

Reactivity and Derivatives

  • 3-tert-Butyl-1-methyl-2-pyrazolin-5-one has been studied for its reactivity, particularly in the formation of various amides through the acylation of the amino group. These compounds, characterized by UV, IR, NMR, and mass spectra, have implications in organic chemistry and pharmaceutical research (Mironovich & Shcherbinin, 2014).

Synthesis Methodologies

  • Efficient synthesis methods for derivatives of this compound have been developed. One such method involves a solvent-free condensation/reduction reaction sequence, highlighting its potential in green chemistry and synthesis of pyrazole derivatives (Becerra, Rojas, & Castillo, 2021).

Structural Characterization and Applications

  • Novel structural studies have been conducted on this compound derivatives, examining their crystal structures and photophysical properties. These studies are significant in the field of materials science and photodynamic therapy (Ivanov, Traven, & Minyaev, 2020).

Antioxidant Activity

  • The core structure of this compound has been utilized to synthesize derivatives for evaluating their potential antioxidant activity. This research holds importance in pharmacology and the development of therapeutic agents (Gaffer, Abdel-fattah, Etman, & Abdel‐Latif, 2017).

properties

IUPAC Name

5-tert-butyl-2-methyl-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-8(2,3)6-5-7(11)10(4)9-6/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTLHXZDNJCSMMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370883
Record name 5-tert-Butyl-2-methyl-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730049
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

87031-30-9
Record name 5-tert-Butyl-2-methyl-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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